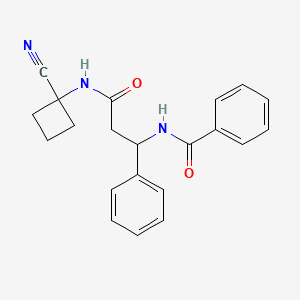
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. In
作用機序
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is thought to enter cells through endocytosis, a process by which cells engulf molecules and bring them into the cell. Once inside the cell, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can interact with various cellular components, including proteins and nucleic acids. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to bind to the importin alpha/beta complex, which is involved in the transport of proteins into the nucleus. By binding to this complex, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can inhibit the transport of certain proteins into the nucleus, thereby affecting cellular processes that rely on nuclear proteins.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to have a variety of biochemical and physiological effects on cells. For example, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and c-Jun N-terminal kinase. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One advantage of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its ability to easily penetrate cell membranes. This makes it a useful tool for studying cellular processes that are difficult to access using other methods. Additionally, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
One limitation of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its potential toxicity. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is used at appropriate concentrations. Additionally, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide may have off-target effects on cellular processes, which could complicate data interpretation.
将来の方向性
There are several future directions for research involving N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide. One area of interest is the development of N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide-based drug delivery systems. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide could be used to deliver drugs and other molecules into cells, potentially increasing their efficacy and reducing their side effects.
Another area of interest is the study of N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide's effects on specific cellular processes. For example, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been shown to affect the activity of certain enzymes and the expression of certain genes. Further research could help to elucidate the specific mechanisms by which N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide affects these processes.
Finally, there is interest in developing new N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide analogs with improved properties, such as increased cellular uptake or reduced toxicity. These analogs could be useful tools for studying cellular processes or for drug delivery applications.
In conclusion, N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is a small molecule that has been extensively studied for its potential use in scientific research. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can easily penetrate cell membranes, making it a useful tool for studying cellular processes and for drug delivery applications. While there are limitations to using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments, its potential benefits make it an important area of research for the future.
合成法
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclobutanone with sodium cyanide to form N-(1-cyanocyclobutyl)propanamide. This compound is then reacted with phenyl isocyanate to form N-(1-cyanocyclobutyl)-3-phenylpropanamide. Finally, this compound is reacted with phenyl isocyanate again to form N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, or N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide.
科学的研究の応用
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been used in a variety of scientific research applications, including the study of cellular transport mechanisms, protein trafficking, and intracellular signaling pathways. N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can also be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
特性
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)amino]-3-oxo-1-phenylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-15-21(12-7-13-21)24-19(25)14-18(16-8-3-1-4-9-16)23-20(26)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFZZOCLJNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)

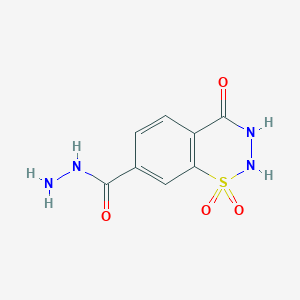
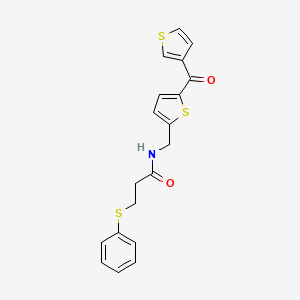
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
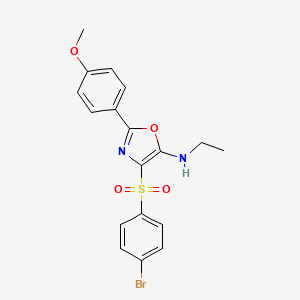
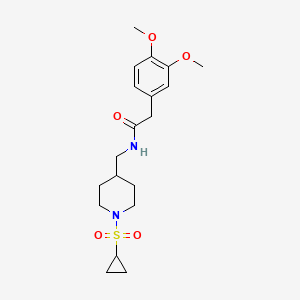
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
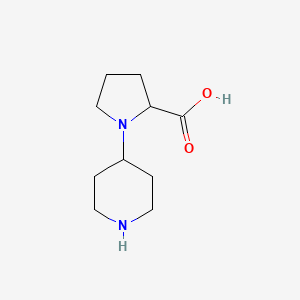
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
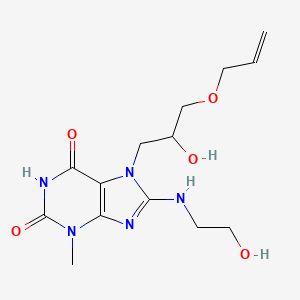
![N-{5-[(4-benzylpiperidin-1-yl)carbonyl]-2-piperazin-1-ylpyridin-3-yl}cyclopropanecarboxamide](/img/structure/B2947488.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)